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5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms at the 5 and 7 positions, and a ketone group at the 3 position of the dihydrobenzofuran ring.
Preparation Methods
The synthesis of 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1-benzofuran-3-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like chloroform or dichloromethane, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group at the 3 position can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzofuran derivatives, while reduction reactions typically produce the corresponding alcohol .
Scientific Research Applications
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their diverse biological activities.
Materials Science: This compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: Researchers use this compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific biological activity being studied. Researchers continue to investigate these mechanisms to better understand how this compound exerts its effects .
Comparison with Similar Compounds
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
5,7-Dichloro-2,3-dihydro-1-benzofuran-3-one: This compound has chlorine atoms instead of bromine atoms at the 5 and 7 positions.
5,7-Difluoro-2,3-dihydro-1-benzofuran-3-one: This compound has fluorine atoms at the 5 and 7 positions.
5,7-Diiodo-2,3-dihydro-1-benzofuran-3-one: This compound has iodine atoms at the 5 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its bromine atoms confer distinct reactivity and potential for various applications .
Biological Activity
5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
This compound can be synthesized through various methods involving bromination and cyclization processes. The presence of bromine atoms in its structure enhances its reactivity and biological activity compared to non-brominated analogs. Studies indicate that brominated benzofurans often exhibit superior pharmacological profiles due to their enhanced interaction with biological targets .
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit antimicrobial properties against a range of pathogens. This compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.
Pathogen | Activity | Concentration Tested (mg/L) |
---|---|---|
Staphylococcus aureus | Inhibitory | 512 |
Escherichia coli | Moderate inhibition | 512 |
Candida albicans | Significant inhibition | 512 |
The compound's effectiveness appears to correlate with its structural features, particularly the bromine substituents which enhance binding affinity to microbial targets .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound in various cancer cell lines. Notably, it has shown activity against MCF7 breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (breast cancer) | 15 | Apoptosis induction |
HeLa (cervical cancer) | 20 | Cell cycle arrest |
Docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives including this compound. The results indicated that brominated compounds had a higher bacteriostatic effect compared to their non-brominated counterparts .
- Cancer Cell Line Studies : In a recent investigation into the effects of dibromobenzofuran derivatives on MCF7 cells, it was found that these compounds significantly reduced cell viability at concentrations under 20 µM. The study highlighted the potential for these compounds in developing new therapeutic strategies against breast cancer .
Properties
Molecular Formula |
C8H4Br2O2 |
---|---|
Molecular Weight |
291.92 g/mol |
IUPAC Name |
5,7-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |
InChI Key |
LTLJNOTUBYWPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)Br)Br |
Origin of Product |
United States |
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